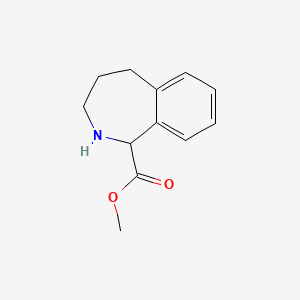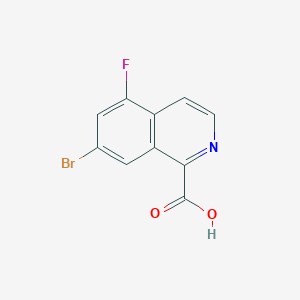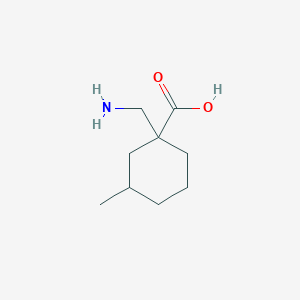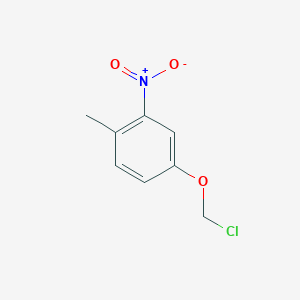![molecular formula C13H16F3N B13195188 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound known for its unique structural features and significant applications in various fields. The compound is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a dimethyl group, making it a valuable entity in synthetic chemistry and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2,2-dimethylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications .
化学反应分析
Types of Reactions: 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
科学研究应用
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring may bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects .
相似化合物的比较
2,2-Dimethyl-3-phenylpyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-[4-(Trifluoromethyl)phenyl]pyrrolidine: Lacks the dimethyl substitution, affecting its reactivity and applications.
Uniqueness: The presence of both the trifluoromethyl and dimethyl groups in 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine imparts unique properties, such as enhanced stability, lipophilicity, and specific biological activities, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C13H16F3N |
|---|---|
分子量 |
243.27 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C13H16F3N/c1-12(2)11(7-8-17-12)9-3-5-10(6-4-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 |
InChI 键 |
DHYPDDFXNXBVHT-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CCN1)C2=CC=C(C=C2)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)

![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)


![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)


![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)




